Beta-gentiobiose octaacetate

Übersicht

Beschreibung

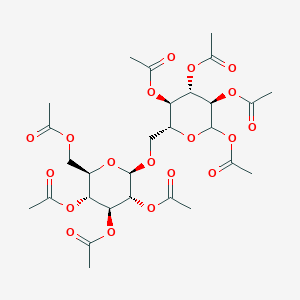

Beta-gentiobiose octaacetate is a compound with the molecular formula C28H38O19 . It is a macrocyclic structure that is glycosidated with an antigen and has a neutralizing effect on the biological properties of the antigen .

Synthesis Analysis

The synthesis of this compound involves specific reaction conditions. The process includes the use of O-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate and 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose in dichloromethane at 20°C for 1 hour under an inert atmosphere .Molecular Structure Analysis

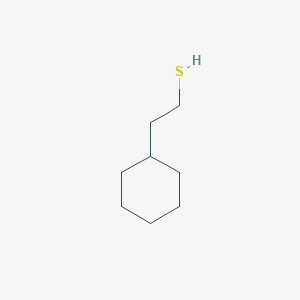

The molecular structure of this compound is complex. It includes multiple acetyl groups attached to a gentiobiose core . The IUPAC name for this compound is [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate .Wissenschaftliche Forschungsanwendungen

1. Structural Analysis in Solution

Beta-gentiobiose octaacetate, as a disaccharide molecule, has been extensively studied in solution. One key study used nuclear magnetic resonance (NMR) to define proton and carbon assignments, chemical shift values, and the carbon relaxation behavior of this molecule in DMSO solution. The study revealed that this compound behaves like a rigid molecule characterized by a unique isotropic correlation time in solution (Marchettini, Ulgiati, & Rossi, 1989).

2. Monolayer Properties at Interfaces

Research on the monolayer properties of acetylated disaccharides, including this compound, at the air-aqueous interface, showed that these sugars exhibit specific behaviors under different pressures. This study provided insights into the potential application of these molecules in understanding molecular orientation and interaction at interfaces (Sandell & Luner, 1973).

3. Impact on Chemical Shifts in NMR

The impact of different groups, like the trichloroacetyl group, on the 13C chemical shift of this compound and similar compounds was studied. This research helps in the unambiguous assignment of signals of the carbon atoms, contributing to a better understanding of the structural properties of such molecules (Vignon & Vottero, 1977).

4. Role in Cellulase Induction

In a study examining the induction of cellulases by disaccharides or their derivatives, this compound was found to be a promising inducer of cellulases. This research has implications for large-scale cellulase production for converting cellulosic biomass to biofuels (Agrawal et al., 2017).

5. Role in Ripening Tomato Fruit

This compound was identified as a novel oligosaccharin in ripening tomato fruit. It was observed that exogenous application of this disaccharide could hasten the initiation of ripening in tomatoes, suggesting a potential application in agricultural practices (Dumville & Fry, 2002).

6. Synthesis and Chemical Conversions

Another study focused on the preparation of this compound by specific degradation of curdlan and its subsequent chemical conversion into N-acetylhyalobiuronic acid, demonstrating its utility as a starting material for organic synthesis (Wang, Sakairi, & Kuzuhara, 1991).

7. Temperature-Dependent Conformational Analysis

Temperature-dependent conformational analysis of beta-gentiobiose octa-acetate insolution has also been conducted. This study involved measuring the carbon spin-lattice relaxation rates and using NOESY spectrum analysis to understand the dynamic properties of the molecule at different temperatures. This research provides valuable insights into the molecular behavior of this compound under varying thermal conditions (Rossi, Ulgiati, & Marchettini, 1989).

8. Enzymatic Synthesis

Research on enzymatic synthesis has shown that beta-gentiobiose can be synthesized from glucose using recombinant β-glucosidase, a process that may have implications for the industrial production of this disaccharide. The study also identifies optimal conditions for producing beta-gentiobiose, highlighting its potential for large-scale synthesis (Kim, Lee, & Shin, 2003).

9. Modulation of Bud Dormancy in Plants

A study on gentians revealed that gentiobiose, a disaccharide closely related to this compound, acts as a signal for dormancy release in overwintering buds. This finding suggests potential applications in understanding and manipulating plant developmental processes (Takahashi et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Beta-gentiobiose octaacetate is a complex compound used in proteomics research . .

Mode of Action

It is synthesized by acetylation of gentiobiose using acetic anhydride and a catalyst such as pyridine . The reaction typically occurs at room temperature and takes several hours to complete .

Result of Action

This compound has shown antitumor activity in animals, which may be due to its ability to inhibit tumor cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of -20°C . Additionally, protective measures should be taken to avoid release to the environment .

Biochemische Analyse

Biochemical Properties

Beta-gentiobiose octaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through glycosidation with an antigen .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is through its glycosidation with an antigen . This interaction exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

This compound has shown antitumor activity in animals The effects of the product vary with different dosages in animal models

Metabolic Pathways

It is known to interact with enzymes or cofactors through glycosidation .

Transport and Distribution

It is known to have high fluidity, which may influence its localization or accumulation .

Eigenschaften

IUPAC Name |

[3,4,5-triacetyloxy-6-[(3,4,5,6-tetraacetyloxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTLGGDVHFXGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277330 | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49587-35-1, 29873-67-4 | |

| Record name | NSC231325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1655859.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B1655861.png)

![3-Tricyclo[2.2.1.02,6]heptanylmethanol](/img/structure/B1655863.png)

![2-[4-(3-Bromophenoxy)butylamino]ethanol](/img/structure/B1655867.png)

![Tris[1-phenylisoquinoline-C2,N]iridium(III)](/img/structure/B1655868.png)

![1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene](/img/structure/B1655879.png)